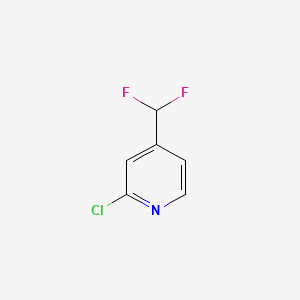![molecular formula C6H10O B598318 2-oxaspiro[3,3]heptane CAS No. 174-75-4](/img/new.no-structure.jpg)
2-oxaspiro[3,3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[3,3]heptane is a spiro compound with the molecular formula C6H10O and a molecular weight of 98.1430 g/mol . It features a unique bicyclic structure where an oxygen atom is incorporated into a spiro ring system, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-oxaspiro[3,3]heptane involves the intermolecular crossed [2 + 2] cycloaddition reaction. This reaction is promoted by visible-light triplet photosensitization using a commercially available iridium (III) photosensitizer under blue light irradiation . The reaction conditions are mild and provide access to a range of polysubstituted this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of visible-light triplet photosensitization and commercially available photosensitizers makes the process feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[3,3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Substitution reactions can introduce various functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include polysubstituted this compound derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[3,3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Polysubstituted derivatives of this compound are explored as potential drug candidates due to their unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-oxaspiro[3,3]heptane and its derivatives involves interactions with various molecular targets and pathways. The spiro ring system provides a rigid and unique scaffold that can interact with biological macromolecules, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3,3]heptane: Similar in structure but contains a nitrogen atom instead of oxygen.
Spiro[3,3]heptane: Lacks the oxygen atom in the spiro ring system.
2-Oxaspiro[3,3]heptane-1,3-dione: Contains additional carbonyl groups.
Uniqueness
This compound is unique due to the presence of an oxygen atom in the spiro ring system, which imparts distinct chemical and physical properties. This oxygen atom can participate in various chemical reactions, making the compound versatile for synthetic applications .
Eigenschaften
CAS-Nummer |
174-75-4 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.145 |
IUPAC-Name |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
InChI-Schlüssel |
SUSDYISRJSLTST-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)COC2 |
Synonyme |
2-oxaspiro[3,3]heptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)




